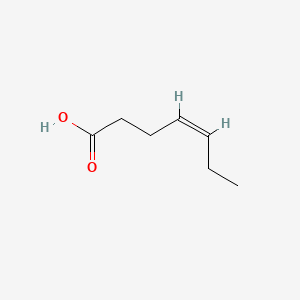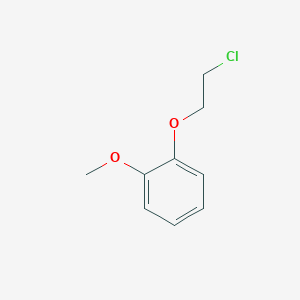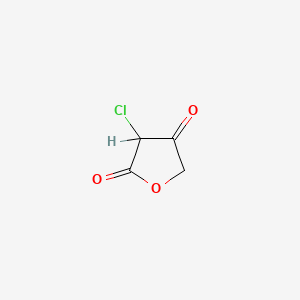
4-Heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
elongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Wastewater Treatment
4-Heptenoic acid's derivatives have been explored in wastewater treatment. For instance, Rodrigo et al. (2001) studied the electrochemical behavior of boron-doped diamond thin-film electrodes in acid media containing 4-chlorophenol, a derivative of 4-heptenoic acid. This research is significant for understanding the treatment of wastewater contaminated with organic compounds, as it indicates the potential for complete incineration of such pollutants under specific conditions (Rodrigo et al., 2001).
Biological Studies
In the field of biology, derivatives of 4-heptenoic acid have been used in pheromone research. Cork et al. (1991) identified (Z)-3-methyl-2-heptenoic acid in volatiles from virgin females of the Bruchid pest Callosobruchus analis, which elicited an electrophysiological response from male beetles. This discovery is important for understanding insect behavior and developing pest control methods (Cork et al., 1991).
Pharmacological Research
In pharmacology, research has been conducted on 3,5-dihydroxy-7-(N-imidazolyl)heptanoates and the corresponding heptenoates as inhibitors of cholesterol biosynthesis. Chan et al. (1993) synthesized these compounds and found them to be potent inhibitors of HMG-CoA reductase, with the heptenoates showing greater enzyme inhibitory activity than their heptanoate counterparts. This research is crucial for the development of new cholesterol-lowering drugs (Chan et al., 1993).
Environmental Concerns
In environmental studies, 4-heptenoic acid derivatives have been identified as substances of concern. Hogue (2017) noted that 4-heptylphenol, a derivative, has endocrine disrupting properties and is used in various industrial applications, leading to its consideration for restriction under the EU's chemical control regulations (Hogue, 2017).
Material Science and Engineering
In material science and engineering, derivatives of 4-heptenoic acid have been utilized in the preparation of diruthenium compounds. Fan et al. (2009) conducted a study involving the reaction of 4-vinylbenzoic acid and 6-heptenoic acid with certain compounds, leading to the formation of diruthenium complexes. This research is significant for the development of materials with specific electronic and structural properties (Fan et al., 2009).
Propiedades
Número CAS |
41653-95-6 |
|---|---|
Nombre del producto |
4-Heptenoic acid |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(Z)-hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3- |
Clave InChI |
KFXPOIKSDYRVKS-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CCC(=O)O |
SMILES |
CCC=CCCC(=O)O |
SMILES canónico |
CCC=CCCC(=O)O |
Otros números CAS |
41653-95-6 35194-37-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)

![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)

